molecular formula C11H13BrFNO B7895529 (3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol

(3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B7895529
M. Wt: 274.13 g/mol
InChI Key: KMGALSLGLBJYCJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol is a chiral pyrrolidine-based compound of high interest in medicinal chemistry and neuroscience research for the design of novel biologically active molecules. The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its three-dimensional coverage and ability to explore pharmacophore space due to sp 3 -hybridization and the stereogenicity of its carbon atoms . The specific (3R) stereochemistry of this compound is a critical feature, as the absolute configuration of chiral centers can lead to different biological profiles due to the enantioselective nature of protein targets . This compound serves as a versatile building block, particularly in the discovery of ligands for central nervous system (CNS) targets. The 4-fluorophenyl moiety is a common pharmacophoric element found in several antipsychotic agents and dopamine receptor ligands, suggesting potential application in the synthesis and study of compounds targeting D2-like receptors (D2, D3, D4) . Its structural features make it valuable for researching treatments for psychiatric disorders and opioid use disorders, where pyrrolidine-containing molecules have shown promise as dual-target mu opioid receptor (MOR) agonist and dopamine D3 receptor (D3R) antagonists to achieve analgesia with reduced abuse liability . The presence of the bromine atom on the phenyl ring offers a reactive handle for further functionalization via modern cross-coupling methodologies, such as palladium-catalyzed reactions, which are powerful tools for constructing complex nitrogen-containing heterocycles directly from easily available starting materials . This makes this compound an essential intermediate for constructing more complex molecular architectures in diversity-oriented synthesis. WARNING: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-11-5-9(13)2-1-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGALSLGLBJYCJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Pyrrolidinone

A widely adopted method involves the hydrogenation of 3-keto-pyrrolidine precursors using ruthenium-BINAP complexes. For example:

(R)-BINAP-RuCl2+3-keto-pyrrolidineH2(50bar),EtOH(3R)-pyrrolidin-3-ol(98%ee,91%yield)[4]\text{(R)-BINAP-RuCl}2 + \text{3-keto-pyrrolidine} \xrightarrow{\text{H}2 (50 \, \text{bar}), \, \text{EtOH}} (3R)\text{-pyrrolidin-3-ol} \quad (98\% \, \text{ee}, \, 91\% \, \text{yield})

This method ensures high enantiomeric excess (ee) but requires anhydrous conditions and specialized catalysts.

Enzymatic Resolution of Racemic Alcohols

Lipase-mediated kinetic resolution using vinyl acetate as an acyl donor provides an alternative route:

SubstrateEnzymeConversion (%)ee (%)
rac-Pyrrolidin-3-olCAL-B45>99 (R)
rac-Pyrrolidin-3-olPSL49>99 (S)

Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving the desired (R)-alcohol unreacted.

Synthesis of 2-Bromo-4-fluorobenzyl Bromide

Halogenation via Directed Ortho-Metalation

A three-step sequence starting from 4-fluorotoluene:

  • Lithiation :

    4-Fluorotoluene+LDA78C,THFArLi\text{4-Fluorotoluene} + \text{LDA} \xrightarrow{-78^\circ \text{C}, \, \text{THF}} \text{ArLi}
  • Bromination :

    ArLi+Br22-Bromo-4-fluorotoluene(87%yield)\text{ArLi} + \text{Br}_2 \rightarrow \text{2-Bromo-4-fluorotoluene} \quad (87\% \, \text{yield})
  • Benzylic Bromination :

    2-Bromo-4-fluorotoluene+NBSAIBN,CCl42-Bromo-4-fluorobenzyl bromide(78%yield)[4]\text{2-Bromo-4-fluorotoluene} + \text{NBS} \xrightarrow{\text{AIBN}, \, \text{CCl}_4} \text{2-Bromo-4-fluorobenzyl bromide} \quad (78\% \, \text{yield})

Alkylation of Pyrrolidin-3-ol with 2-Bromo-4-fluorobenzyl Bromide

SN2 Displacement Under Phase-Transfer Conditions

Optimal results are achieved using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst:

ParameterValue
SolventToluene/H₂O (2:1)
BaseKOH (3 eq)
Temperature60°C
Time12 h
Yield82%
ee Retention98%

The reaction proceeds via:

(3R)-pyrrolidin-3-ol+ArCH2BrTBAI(3R)-1-(ArCH2)pyrrolidin-3-ol+KBr(3R)\text{-pyrrolidin-3-ol} + \text{ArCH}2\text{Br} \xrightarrow{\text{TBAI}} (3R)\text{-1-(ArCH}2\text{)pyrrolidin-3-ol} + \text{KBr}

where Ar = 2-bromo-4-fluorophenyl.

Purification and Characterization

Crystallization-Induced Diastereomer Resolution

The crude product is treated with dibenzoyl-L-tartaric acid in ethanol to form diastereomeric salts:

SolventRecovery (%)Purity (%)
Ethanol6599.5
Acetone5899.2

X-ray diffraction confirms the absolute configuration, showing characteristic bond angles of 112.3° for C3–O–H.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (dd, J = 8.4, 2.1 Hz, 1H), 7.21–7.15 (m, 2H), 4.12 (s, 2H), 3.81–3.75 (m, 1H), 3.02 (dd, J = 9.8, 6.3 Hz, 1H)

  • HPLC : Chiralcel OD-H column, 95:5 hexane/i-PrOH, t_R = 12.7 min

Industrial-Scale Optimization

Continuous Flow Synthesis

A microreactor system enhances reaction efficiency:

ParameterBatch ModeFlow Mode
Reaction Time12 h22 min
Yield82%85%
Solvent Use15 L/kg5 L/kg

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.4 (traditional) vs. 8.7 (optimized)

  • E-Factor : 18.6 → 6.3

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of analogs.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

The major products depend on the specific reactions:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, (3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol serves as a critical building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various organic transformations, including:

  • Reagent in Organic Synthesis : Utilized in the formation of diverse chemical entities.
  • Intermediate in Drug Development : Acts as an intermediate in synthesizing pharmaceutical compounds.

Biology

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition : Studies have shown that it may inhibit specific enzymes, which can be pivotal in drug design.
  • Receptor Binding : Its interaction with biological receptors has been explored, revealing insights into its mechanism of action.

Medicine

Research indicates that this compound could have therapeutic applications:

  • Potential Drug Candidate : It has been studied for its efficacy in treating various diseases, particularly those involving enzyme dysregulation.

Table 2: Applications Overview

Application AreaSpecific Uses
ChemistryBuilding block for synthesis; organic reagent
BiologyEnzyme inhibition; receptor binding studies
MedicinePotential therapeutic agent

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry evaluated the enzyme inhibitory properties of this compound against specific targets involved in cancer metabolism. The results indicated significant inhibition rates, suggesting its potential as an anti-cancer agent.

Case Study 2: Receptor Interaction

Research conducted on the binding affinity of this compound to certain receptor sites revealed promising results. The findings indicated that it could modulate receptor activity, leading to potential applications in neuropharmacology.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological molecules. Its mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

Halogen Effects : Bromine and fluorine in the target compound may enhance binding to halogen-bond-accepting residues in proteins, as seen in kinase inhibitors .

Chirality Matters : The 3R configuration is conserved in bioactive analogs (e.g., Vernakalant), underscoring the need for enantioselective synthesis.

Synthetic Scalability : High-yield hydrogenation steps () suggest scalable routes for debenzylated analogs, but halogenated variants may require specialized protocols.

Biological Activity

(3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol is a compound belonging to the pyrrolidine class, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrFNOC_{11}H_{13}BrFNO with a molecular weight of 274.13 g/mol. The compound features a pyrrolidine ring substituted with a 2-bromo-4-fluorobenzoyl group and a hydroxyl group at the 3-position.

PropertyValue
Molecular FormulaC₁₁H₁₃BrFNO
Molecular Weight274.13 g/mol
CAS Number1567858-14-3
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has demonstrated potential in:

  • Enzyme Inhibition : It may inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation.
  • Receptor Modulation : The compound can modulate receptor signaling pathways, potentially influencing physiological responses such as neurotransmission or hormone regulation.

Biological Activity

Research has indicated that this compound exhibits significant biological activities, including:

  • Antitumor Activity : In vitro studies have shown that compounds with similar structures exhibit potent inhibitory effects on cancer cell lines. For instance, related pyrrolidine derivatives have demonstrated IC50 values in the nanomolar range against various tumor models .
  • Antimicrobial Properties : Some studies suggest that pyrrolidine derivatives can act against bacterial strains, showing potential for development as antibacterial agents .
  • Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, this compound may have implications in treating neurodegenerative diseases by modulating neurotransmitter systems .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of pyrrolidine derivatives similar to this compound. The results showed significant tumor growth inhibition in xenograft models, with treatment leading to a mean tumor growth inhibition (TGI) of over 80% in specific cancer types .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of related compounds found that they effectively inhibited key metabolic enzymes involved in cancer progression. The study highlighted the importance of structural modifications in enhancing inhibitory potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing (3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol?

  • Methodology :

  • Reductive Amination : React (R)-pyrrolidin-3-ol with 2-bromo-4-fluorobenzaldehyde under mild acidic conditions, followed by reduction with NaBH4 or NaBH3CN to form the secondary amine. Optimize solvent polarity (e.g., methanol or THF) to enhance yield .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
    • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm stereochemistry using chiral HPLC .

Q. How can researchers verify the structural integrity and stereochemical purity of this compound?

  • Analytical Techniques :

  • NMR : Confirm the presence of the bromo-fluorophenyl group (¹H NMR: aromatic protons at δ 7.2–7.8 ppm; ¹⁹F NMR: signal at ~-110 ppm for para-fluorine) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]+ expected m/z: ~299.1 Da) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystalline forms are obtained) .

Q. What are the critical storage conditions to ensure compound stability?

  • Recommendations : Store at -20°C under inert gas (argon) in amber vials to prevent degradation of the bromo-fluorophenyl group. Avoid prolonged exposure to light or moisture, which may hydrolyze the pyrrolidine ring .

Advanced Research Questions

Q. How can researchers address conflicting data in stereochemical assignments reported across studies?

  • Resolution Strategy :

  • Comparative Analysis : Cross-validate NMR coupling constants (e.g., J values for vicinal protons on the pyrrolidine ring) with computational models (DFT calculations) .
  • Chiral Derivatization : Use Mosher’s acid to generate diastereomers and analyze via ¹H NMR .
    • Case Study : A 2020 study resolved discrepancies in a fluorinated pyrrolidine derivative using X-ray crystallography, highlighting the importance of multi-technique validation .

Q. What experimental designs are optimal for evaluating the compound’s biological activity in neurological targets?

  • Protocol :

  • In Vitro Assays : Screen for dopamine receptor binding (D2/D3 subtypes) using radioligand displacement assays (IC50 determination). Use HEK293 cells expressing human receptors .
  • Molecular Docking : Model interactions with receptor active sites (e.g., PDSP database) to prioritize targets for empirical testing .
    • Data Interpretation : Correlate halogen (Br/F) electronic effects with binding affinity trends observed in similar aryl-pyrrolidine derivatives .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

  • Quality Control Framework :

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor imine intermediate formation during reductive amination .
  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) using response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.